Benzoic acid, 2-bromo-4-methoxy-5-(1-methylethoxy)-

Catalog No.
S13003907
CAS No.
655234-74-5
M.F
C11H13BrO4
M. Wt
289.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzoic acid, 2-bromo-4-methoxy-5-(1-methylethoxy)...

CAS Number

655234-74-5

Product Name

Benzoic acid, 2-bromo-4-methoxy-5-(1-methylethoxy)-

IUPAC Name

2-bromo-4-methoxy-5-propan-2-yloxybenzoic acid

Molecular Formula

C11H13BrO4

Molecular Weight

289.12 g/mol

InChI

InChI=1S/C11H13BrO4/c1-6(2)16-10-4-7(11(13)14)8(12)5-9(10)15-3/h4-6H,1-3H3,(H,13,14)

InChI Key

LNLLEFUAWCDPSB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)C(=O)O)Br)OC

Benzoic acid, 2-bromo-4-methoxy-5-(1-methylethoxy)- is an organic compound belonging to the class of benzoic acids. It is characterized by its complex structure, which includes a benzene ring substituted with bromine, methoxy, and isopropoxy groups. The compound has a molecular formula of C15H13BrO4C_{15}H_{13}BrO_4 and a molecular weight of approximately 337.17 g/mol. Its unique combination of substituents enhances its reactivity and potential applications in various fields, including organic synthesis and pharmaceuticals .

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles, leading to the formation of various substituted derivatives.
  • Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, yielding different products.
  • Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, facilitating the formation of carbon-carbon bonds.

Common Reagents and Conditions

  • Substitution: Sodium hydroxide and ethanol are often used as reagents.
  • Oxidation: Potassium permanganate serves as a common oxidizing agent.
  • Reduction: Lithium aluminum hydride is typically employed for reduction processes.
  • Coupling: Palladium catalysts and boron reagents are utilized in coupling reactions.

The synthesis of benzoic acid, 2-bromo-4-methoxy-5-(1-methylethoxy)- typically involves several steps:

  • Bromination: A methoxy-substituted benzoic acid derivative undergoes bromination.
  • Methoxylation: Methoxy groups are introduced into the benzene ring.
  • Isopropoxylation: The isopropoxy group is added through appropriate reaction conditions.

These steps often require solvents like ethanol and reagents such as sodium hydroxide and hydrochloric acid to optimize yields and purity .

Benzoic acid, 2-bromo-4-methoxy-5-(1-methylethoxy)- finds applications in various domains:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceuticals: The compound is explored for potential uses in drug development and therapeutic agents.
  • Material Science: It contributes to the development of new materials with specific properties due to its unique chemical structure .

Research into the interactions of benzoic acid derivatives with biological systems is ongoing. The compound's ability to participate in substitution and coupling reactions makes it a candidate for further investigation in drug design and material science applications. Its interactions with specific molecular targets may also reveal insights into its potential therapeutic effects .

Several compounds share structural similarities with benzoic acid, 2-bromo-4-methoxy-5-(1-methylethoxy)-, each differing slightly in their substituents:

Compound NameKey Differences
2-Bromo-5-methoxybenzoic acidLacks the isopropoxy group; less versatile in reactions.
2-Bromo-4-methoxybenzoic acidSimilar structure but without the isopropoxy group; different reactivity.
2-Bromo-4-hydroxybenzoic acidContains a hydroxyl group instead of methoxy; alters solubility and reactivity.
2-Bromo-4-chlorobenzoic acidContains chlorine instead of bromine; affects reactivity patterns.
3-Bromo-4-methoxybenzoic acidBromine located at a different position; alters sterics and electronic properties.

Uniqueness

Benzoic acid, 2-bromo-4-methoxy-5-(1-methylethoxy)- stands out due to its unique combination of bromine, methoxy, and isopropoxy groups. This distinctive arrangement enhances its reactivity compared to simpler analogs, making it suitable for a broader range of applications in organic synthesis and material science .

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

287.99972 g/mol

Monoisotopic Mass

287.99972 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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